molecular formula C7H3FN2O3 B1447169 6-Fluoro-2-hydroxy-3-nitrobenzonitrile CAS No. 1820648-09-6

6-Fluoro-2-hydroxy-3-nitrobenzonitrile

Cat. No.: B1447169
CAS No.: 1820648-09-6
M. Wt: 182.11 g/mol
InChI Key: QCWFPDWJOVHRNF-UHFFFAOYSA-N
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Description

6-Fluoro-2-hydroxy-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O3. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile typically involves the nitration of 6-fluoro-2-hydroxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentrations, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-hydroxy-3-nitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 6-Fluoro-2-amino-3-nitrobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 6-Fluoro-2-oxo-3-nitrobenzonitrile.

Scientific Research Applications

6-Fluoro-2-hydroxy-3-nitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-hydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-hydroxy-3-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl and a nitro group on the benzene ring allows for diverse chemical modifications and applications .

Properties

IUPAC Name

6-fluoro-2-hydroxy-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-5-1-2-6(10(12)13)7(11)4(5)3-9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWFPDWJOVHRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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